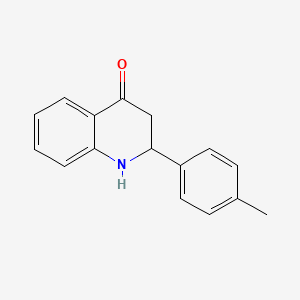

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- is a dihydroquinolinone derivative characterized by a partially saturated quinoline core (2,3-dihydro substitution) and a 4-methylphenyl group at position 2. This structural motif places it within a class of compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-methylphenyl substituent may influence steric and electronic interactions with biological targets, as seen in structurally related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired quinolinone compound.

Industrial Production Methods

Industrial production of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinolin-4-one derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolinones with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Quinolin-4-ones, including 4(1H)-quinolinone derivatives, have shown notable antibacterial and antifungal activities. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against various microbial strains. A study highlighted that certain derivatives exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for future tuberculosis treatments .

Table 1: Antimicrobial Activity of Quinolinone Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6d | Mycobacterium smegmatis | 6.25 µg/ml |

| Compound 9c | Candida albicans | Not specified |

| Compound 7a | Pseudomonas aeruginosa | Not specified |

Anticancer Properties

Research has indicated that quinolinone derivatives can inhibit various proteins involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. For example, fluoroquinolinones have been shown to induce apoptosis and cell cycle arrest in cancer cells . Additionally, specific derivatives like 2-phenylquinolin-4-one have demonstrated antiproliferative effects across several cancer types by inhibiting tubulin polymerization .

Table 2: Anticancer Activity of Selected Quinolinone Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Fluoroquinolone A | Breast Cancer | Inhibition of topoisomerase II |

| 2-Phenylquinolin-4-one | Various Cancers | Inhibition of tubulin polymerization |

Alzheimer’s Disease Treatment

A novel series of hybrid compounds combining the quinolinone structure with dithiocarbamate features have been developed as potential multi-target agents for treating Alzheimer’s disease. These compounds were designed to inhibit acetylcholinesterase and monoamine oxidase, which are crucial in managing the symptoms of neurodegenerative diseases .

Table 3: Hybrid Compounds for Alzheimer’s Treatment

| Compound | Target Enzyme | Activity |

|---|---|---|

| Compound 3e | Acetylcholinesterase | Inhibitory |

| Compound 3f | Monoamine Oxidase | Inhibitory |

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

A. 2,3-Dihydro-2-(4-methylphenyl)quinazolin-4(1H)-one (Compound 88; R = Me)

- Core Structure: Quinazolinone (two nitrogen atoms in the bicyclic system) vs. quinolinone (one nitrogen).

- Substituent : 4-methylphenyl at position 2.

- Activity: Potent inhibitor of cathepsin H (IC₅₀ = 0.9 μM), surpassing activity against cathepsin B (IC₅₀ = 1.2 μM). The quinazolinone core may enhance hydrogen bonding with proteases compared to quinolinones .

B. (E)-3-(2-Nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ)

- Substituents : 4-Methoxyphenyl at position 2, nitrobenzylidene at position 3, and phenylsulfonyl at position 1.

- Conformation: X-ray crystallography reveals a non-planar structure due to steric hindrance from the sulfonyl group.

C. 1-Methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

- Substituent : Long aliphatic chain (5Z-5-undecen-1-yl) at position 2.

- Activity : Exhibits anti-MRSA activity (MIC = 16 μM against S. aureus ATCC 25923), suggesting hydrophobic side chains enhance membrane penetration .

Physicochemical Properties

- Compound 23 (related hydroxyquinolinone): MP = 289–290°C, influenced by hydrogen bonding .

- Spectroscopic Data :

Key Research Findings

- Substituent Effects : The 4-methylphenyl group in the target compound may mimic the 4-methoxyphenyl in NMQ, offering moderate electron-donating effects without steric bulk. This balance could optimize interactions with hydrophobic enzyme pockets .

- Comparative Limitations: Unlike quinazolinones (e.g., Compound 88), the single nitrogen in quinolinones may reduce hydrogen-bonding capacity, affecting potency against proteases .

Biological Activity

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- (CID 10082881) is a compound that belongs to the class of quinolinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H15NO

- Molecular Weight : 251.30 g/mol

- Structure : The compound features a quinolinone core with a 4-methylphenyl substituent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinolinone derivatives. Specifically, 4(1H)-quinolinones have demonstrated significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds similar to 4(1H)-quinolinone have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives inhibited the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

- Antifungal Activity : Research indicates that some quinolinone derivatives possess antifungal properties, effectively inhibiting fungal growth in laboratory settings .

Anticancer Properties

Quinolinones have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:

- A study demonstrated that specific derivatives of 4(1H)-quinolinone could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival, enhancing their potential as anticancer agents.

Cholinesterase Inhibition

Another area of research involves the inhibition of cholinesterase enzymes. Compounds related to 4(1H)-quinolinone have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease:

- In vitro assays revealed that certain derivatives displayed competitive inhibition against AChE, indicating their potential use in cognitive enhancement therapies .

The biological activity of 4(1H)-quinolinone is attributed to several mechanisms:

- Interaction with Enzymes : The compound's ability to inhibit enzymes like AChE and other metabolic enzymes contributes to its pharmacological effects.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinolinones can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

| Study | Findings |

|---|---|

| Study A (2021) | Identified antibacterial activity against E. coli with an IC50 value of 25 µg/mL. |

| Study B (2022) | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 15 µg/mL. |

| Study C (2023) | Reported cholinesterase inhibition with a Ki value of 0.5 µM, indicating strong potential for Alzheimer's treatment. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4(1H)-Quinolinone derivatives, and how can they be adapted for the 2-(4-methylphenyl) substitution?

- Methodological Answer : The synthesis of 4(1H)-Quinolinone derivatives typically involves cyclocondensation of substituted anilines with β-ketoesters or via Claisen-Schmidt condensation. For the 2-(4-methylphenyl) substitution, modifications include using 4-methylbenzylamine as a precursor or introducing the methylphenyl group post-cyclization through Suzuki coupling. Characterization via 1H/13C NMR and IR spectroscopy is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing 4(1H)-Quinolinone derivatives, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., dihydroquinolinone protons at δ 2.5–3.5 ppm). 13C NMR confirms carbonyl (C=O) at ~170–180 ppm.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for C=O (~1650–1750 cm−1) and N-H (~3200 cm−1) confirm structural motifs. Cross-referencing with synthetic intermediates and computational predictions (e.g., DFT) resolves ambiguities .

Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with antimicrobial screening using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values with positive controls. Dose-response curves and cytotoxicity checks on normal cell lines (e.g., HEK293) ensure selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 4(1H)-Quinolinone derivatives?

- Methodological Answer : Use factorial design (e.g., 2k factorial experiments) to test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., p-TsOH). Response surface methodology (RSM) identifies optimal conditions. For purification, gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks or MS fragments)?

- Methodological Answer :

- Step 1 : Verify synthetic steps for unintended byproducts (e.g., oxidation of dihydro groups).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Step 3 : Compare with computational predictions (Gaussian or ORCA software) for theoretical spectra.

- Step 4 : Re-synthesize the compound under controlled conditions to confirm reproducibility .

Q. What strategies are effective for designing multi-target pharmacological studies (e.g., dual antimicrobial and anticancer activity)?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA gyrase (antimicrobial) and topoisomerase II (anticancer).

- In Vitro Validation : Combine time-kill assays (antimicrobial) with apoptosis assays (e.g., Annexin V/PI staining) in cancer cells.

- Mechanistic Studies : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identifies pathways modulated by the compound .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with β-tubulin or kinase domains) to identify critical binding residues.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) to prioritize derivatives .

Q. Data Integration and Theoretical Frameworks

Q. What theoretical frameworks guide the design of experiments for quinolinone derivatives?

- Methodological Answer : Ground experiments in retrosynthetic analysis (Corey’s principles) to plan feasible routes. For bioactivity, apply the pharmacophore model to identify essential motifs (e.g., hydrogen bond acceptors at C-4). Epistemological alignment ensures hypotheses are testable via falsifiable methods (e.g., Popperian principles) .

Q. How should researchers handle batch-to-batch variability in physicochemical properties?

- Methodological Answer : Implement quality-by-design (QbD) protocols:

Properties

CAS No. |

130820-62-1 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

2-(4-methylphenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-9,15,17H,10H2,1H3 |

InChI Key |

NNMBEXQFNNSIOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.